molecular formula C20H19Cl2NO2 B3929662 (5,7-Dichloroquinolin-8-yl) adamantane-1-carboxylate

(5,7-Dichloroquinolin-8-yl) adamantane-1-carboxylate

Cat. No.: B3929662
M. Wt: 376.3 g/mol
InChI Key: SWGHWRRWHYWJHT-UHFFFAOYSA-N
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Description

(5,7-Dichloroquinolin-8-yl) adamantane-1-carboxylate is a compound that combines the structural features of quinoline and adamantane. Quinoline is a heterocyclic aromatic organic compound, while adamantane is a polycyclic cage molecule known for its high symmetry and stability. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dichloroquinolin-8-yl) adamantane-1-carboxylate typically involves the esterification of 5,7-dichloroquinoline-8-carboxylic acid with adamantane-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dichloroquinolin-8-yl) adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5,7-Dichloroquinolin-8-yl) adamantane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug delivery systems due to the stability and lipophilicity imparted by the adamantane moiety.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5,7-Dichloroquinolin-8-yl) adamantane-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the adamantane moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5,7-Dichloroquinolin-8-yl) methylcarboxylate: Similar structure but with a methyl group instead of the adamantane moiety.

    (5,7-Dichloroquinolin-8-yl) ethylcarboxylate: Similar structure but with an ethyl group instead of the adamantane moiety.

    (5,7-Dichloroquinolin-8-yl) phenylcarboxylate: Similar structure but with a phenyl group instead of the adamantane moiety.

Uniqueness

The uniqueness of (5,7-Dichloroquinolin-8-yl) adamantane-1-carboxylate lies in the presence of the adamantane moiety, which imparts enhanced stability, lipophilicity, and the ability to cross cell membranes more effectively compared to its analogs. This makes it a valuable compound for various applications in drug development and material science.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO2/c21-15-7-16(22)18(17-14(15)2-1-3-23-17)25-19(24)20-8-11-4-12(9-20)6-13(5-11)10-20/h1-3,7,11-13H,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGHWRRWHYWJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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